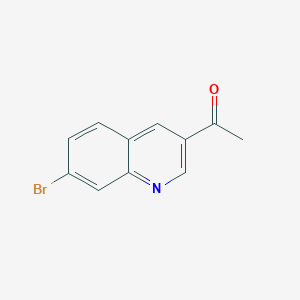

1-(7-Bromoquinolin-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

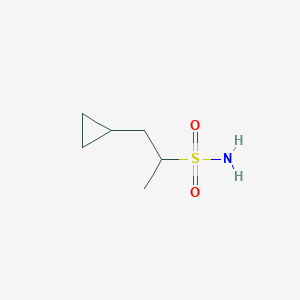

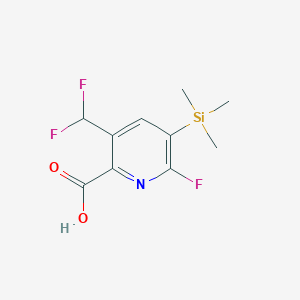

1-(7-Bromoquinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a subject of interest in the field of synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, characteristic of quinoline compounds . The presence of a bromine atom at the 7th position and an ethanone group at the 1st position differentiates it from other quinoline derivatives .Chemical Reactions Analysis

Quinoline derivatives, including this compound, have been synthesized through various chemical reactions . These include condensation of primary aryl amine with b-diketone in acid catalysis, followed by ring closure of a Schiff base .Applications De Recherche Scientifique

Synthesis and Biological Activities

1-(7-Bromoquinolin-3-yl)ethanone serves as a foundational compound for the synthesis of various quinolin-4(1H)-ones and related derivatives, which have been explored for their cytotoxic activities against cancer cell lines and fluorescence properties. These derivatives are synthesized through targeted solid-phase synthesis, utilizing primary and secondary amines as starting materials. The cytotoxic activity of these compounds is evaluated in vitro against several cancer cell lines, while their fluorescence properties are studied to compare data with analogous derivatives (Jasna Kadrić et al., 2014).

Structural and Spectroscopic Studies

The structural and vibrational spectroscopic studies of novel quinolin-3-yl)ethanone derivatives, achieved through effective synthesis methods, provide insight into their chemical properties. These studies include single crystal X-ray diffraction, FTIR, and NMR spectral analysis, alongside DFT computations. Such research aids in understanding the molecular structure and potential applications of these compounds in various fields (S. Murugavel et al., 2016).

Antituberculosis and Antiplasmodial Activities

3-Heteroarylthioquinoline derivatives, synthesized from this compound, have been screened for in vitro activity against Mycobacterium tuberculosis, showing significant potential as antituberculosis agents. These compounds demonstrate notable activity, with specific derivatives highlighted for their minimal inhibitory concentration (MIC) values against MTB. Additionally, their cytotoxic effects are evaluated, indicating a promising safety profile for further development (Selvam Chitra et al., 2011).

Anti-inflammatory and Analgesic Properties

Derivatives of this compound, specifically 4-substituted-7-trifluoromethylquinoline, have been synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic properties. One derivative, in particular, demonstrates anti-inflammatory activity comparable to indomethacin and analgesic potency equivalent to glafenine. These compounds show no tendency to induce stomach ulceration in rats, highlighting their potential as safe analgesic and anti-inflammatory agents (A. Abadi et al., 2005).

Spectroscopic and DFT Studies of Metal Complexes

The spectroscopic and density functional theory (DFT) studies of metal complexes derived from this compound derivatives offer insights into their chemical interactions and properties. These studies involve characterizing the complexes' electronic transitions, molecular structure, and noncovalent interactions through X-ray diffraction, FT-IR, UV-Vis, and fluorescence spectroscopy. Such research contributes to the understanding of these complexes' potential applications in various scientific fields (Ling Zhou et al., 2019).

Mécanisme D'action

While the specific mechanism of action for 1-(7-Bromoquinolin-3-yl)ethanone is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit a wide range of biological activities. They are used extensively in the treatment of various diseases and conditions . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Orientations Futures

The future directions in the research of 1-(7-Bromoquinolin-3-yl)ethanone and similar compounds involve the development of new methods and synthetic approaches towards organic compounds . There is also a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

Propriétés

IUPAC Name |

1-(7-bromoquinolin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c1-7(14)9-4-8-2-3-10(12)5-11(8)13-6-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQOPNMWQZTJHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=C(C=CC2=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B2648036.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2648037.png)

![[2-(Phenylsulfanyl)-3-pyridinyl]methanol](/img/structure/B2648038.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2648044.png)

![N-[(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2648049.png)

![4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2648051.png)